molecular formula C12H15NO3 B14839420 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide

3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide

Cat. No.: B14839420
M. Wt: 221.25 g/mol
InChI Key: YDJIALVUBDOSOV-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, a hydroxyl group, and an N-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid. This intermediate can be synthesized through the O-alkylation of 3-hydroxybenzoic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to N-methylation using methylamine under suitable conditions to yield the final compound .

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to improve yield and purity. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of sodium hydroxide as a base in the O-alkylation step can be more economical and scalable compared to other bases .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(Cyclopropylmethoxy)-2-keto-N-methylbenzamide, while reduction of the amide group can produce 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzylamine.

Scientific Research Applications

3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming reversible covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to a decrease in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and an N-methylbenzamide moiety, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C12H15NO3/c1-13-12(15)9-3-2-4-10(11(9)14)16-7-8-5-6-8/h2-4,8,14H,5-7H2,1H3,(H,13,15)

InChI Key

YDJIALVUBDOSOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OCC2CC2)O

Origin of Product

United States

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